Trisodium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-)
Overview
Description
Acid Black 172 is a synthetic azo dye commonly used in various industries, particularly in textiles, leather, and paper. It is known for its deep black color and high dyeing efficiency. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings. Acid Black 172 is also recognized for its stability and resistance to light and washing, making it a popular choice for industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Black 172 involves several key steps:
Diazotization: 6-nitro-1-diazo-2-naphthol-4-sulfonic acid is diazotized using zinc chloride as a catalyst to obtain a diazo solution.
Coupling: The diazo solution is then coupled with 2-naphthol in the presence of sodium hydroxide to form a coupling solution.
Chromization: Chromic sulfate and acetic acid are used to chromize the coupling solution, resulting in the formation of Acid Black 172.
Industrial Production Methods
In industrial settings, the production of Acid Black 172 follows a similar process but on a larger scale. The steps include:
Diazotization: Maintaining the temperature between 12-17°C and controlling the pH at 2.0 ± 0.2.
Coupling: The coupling reaction is carried out at 67-72°C with a pH of 9-11.
Chromization: The chromizing reaction is conducted at 100-102°C using chromium acetate as a complexing agent.
Chemical Reactions Analysis
Types of Reactions
Acid Black 172 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized, leading to the breakdown of the azo bonds.
Reduction: Under anaerobic conditions, Acid Black 172 can be reduced to form aromatic amines, which are carcinogenic.
Adsorption: The dye can be adsorbed onto different substrates, such as hydroxyapatite.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide is commonly used as an oxidizing agent.
Reduction: Anaerobic microorganisms are often employed for the reduction process.
Adsorption: Hydroxyapatite is used as a low-cost adsorbent for the removal of Acid Black 172 from aqueous solutions.
Major Products Formed
Oxidation: Breakdown products of the azo bonds.
Reduction: Aromatic amines.
Adsorption: The dye is removed from the solution and adsorbed onto the substrate.
Scientific Research Applications
Acid Black 172 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying dye adsorption and decolorization processes.
Medicine: Investigated for its potential toxicological effects and interactions with biological systems.
Industry: Utilized in the textile, leather, and paper industries for dyeing purposes.
Mechanism of Action
The mechanism of action of Acid Black 172 involves its interaction with various substrates and microorganisms:
Adsorption: The dye molecules are adsorbed onto substrates like hydroxyapatite through physical and chemical interactions.
Microbial Decolorization: Microorganisms such as Aspergillus niger and Trichoderma harzianum can decolorize the dye by breaking down the azo bonds, leading to the formation of less harmful products.
Comparison with Similar Compounds
Similar Compounds
Acid Black 1: Another azo dye with similar applications but different chemical structure.
Acid Black 210: Known for its high dyeing efficiency and stability.
Disperse Blue 56: A disperse dye used in textile applications.
Uniqueness of Acid Black 172
Stability: Acid Black 172 is highly stable under various environmental conditions.
Efficiency: It has a high dyeing efficiency, making it cost-effective for industrial use.
Properties
IUPAC Name |
trisodium;chromium(3+);7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H13N3O7S.Cr.3Na/c2*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;/h2*1-10,24-25H,(H,28,29,30);;;;/q;;+3;3*+1/p-6 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACZZIYBCYRXBW-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].[Na+].[Na+].[Na+].[Cr+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H20CrN6Na3O14S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9028045 | |
Record name | C.I. Acid Black 172 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9028045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
993.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
Record name | Chromate(3-), bis[3-(hydroxy-.kappa.O)-4-[2-[2-(hydroxy-.kappa.O)-1-naphthalenyl]diazenyl-.kappa.N1]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
57693-14-8 | |
Record name | Chromate(3-), bis[3-(hydroxy-.kappa.O)-4-[2-[2-(hydroxy-.kappa.O)-1-naphthalenyl]diazenyl-.kappa.N1]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Black 172 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9028045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]chromate(3-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID BLACK 172 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67U4FM81UF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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